molecular formula C20H18N6O3S B2961372 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 932537-63-8

2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2961372
CAS No.: 932537-63-8
M. Wt: 422.46
InChI Key: DZTYFXJDTPJKOF-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 4-methoxybenzamide group. Its structure combines aromatic, triazole, and thiadiazole rings, which are common in pharmaceuticals due to their bioisosteric properties and metabolic stability.

Properties

IUPAC Name

2-methoxy-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)13-8-10-14(28-2)11-9-13)18-21-20(30-24-18)22-19(27)15-6-4-5-7-16(15)29-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYFXJDTPJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide backbone with methoxy and triazole substituents, contributing to its diverse chemical properties and biological applications. The synthesis of this compound typically involves multi-step reactions using various reagents, such as 4-methoxyaniline and phenyl isothiocyanate.

Chemical Structure and Properties

The molecular structure of this compound includes multiple functional groups that enhance its biological activity. The presence of the thiadiazole and triazole rings is particularly noteworthy due to their known pharmacological properties. The compound's IUPAC name reflects its complex structure:

Property Details
IUPAC Name 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Molecular Formula C20H18N6O3S
CAS Number [To be determined]

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide. For instance, derivatives of triazole and thiadiazole have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in murine leukaemia (L1210), human cervix carcinoma (HeLa), and other cancer types with IC50 values in the submicromolar range .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, compounds within this class have been reported to interact with key cellular targets such as cyclin-dependent kinases (CDKs) and transforming growth factor-beta receptors (TGF-β), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antiproliferative Activity : A study evaluated the cytotoxic effects of triazole derivatives on a panel of human cancer cell lines. The results indicated that certain derivatives exhibited potent activity with GI50 values ranging from 1.4 to 4.2 µM .
  • Inhibition of CDK Activity : Research demonstrated that specific thiadiazole derivatives could inhibit CDK1 with an IC50 value of 0.86 µM, highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Structural Comparison

The compound shares core motifs with several analogs (Table 1):

Compound Name / ID Key Structural Features Molecular Weight (g/mol)
Target Compound 1,2,4-Thiadiazole + 1,2,3-triazole + 4-methoxybenzamide ~468.5 (estimated)
N-{3-[1-(3,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl]-1,2,4-Thiadiazol-5-Yl}-4-Methoxybenzamide 3,4-Dimethoxyphenyl substitution on triazole ~498.5
Compound 9c () 1,2,3-Triazolyl-thiazolyl acetamide with 4-bromophenyl 414.49
N-((1-Benzyl-1H-1,2,3-Triazol-5-Yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-Yl)-2-Nitrobenzamide Benzyl-triazole + benzothiazole + nitrobenzamide ~480.5
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-Yl)Benzamide () Simplified thiadiazole-benzamide scaffold 244.25

Key Observations :

  • The 3,4-dimethoxyphenyl analog () exhibits higher molecular weight and lipophilicity compared to the target compound due to additional methoxy groups.
  • Compound 9c () replaces the thiadiazole with a thiazole ring, reducing aromatic conjugation but enhancing halogen-mediated interactions.

Yield Comparison :

  • Triazole-thiadiazole hybrids (e.g., ) achieve yields of 70–80% .
  • Thiazolyl acetamides () show similar yields (70–80% ) under reflux conditions .

Physicochemical and Spectral Properties

Melting Points and Stability :

  • The target compound’s analogs (e.g., ) likely exhibit high melting points (>200°C) due to aromatic stacking and hydrogen bonding.
  • Compound 6 () melts at 160°C, while 8a () has a melting point of 290°C, correlating with increased rigidity from fused rings .

Spectroscopic Data :

  • IR : Stretching bands for C=O (1605–1679 cm⁻¹) and C=N (triazole/thiadiazole) are consistent across analogs .
  • ¹H-NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while triazole and thiadiazole protons appear at δ 7.3–8.4 ppm .

Limitations and Contradictions

  • Bioactivity Gaps : While highlights antimicrobial activity, the target compound’s efficacy remains unverified.
  • Synthetic Challenges : and report variable yields (70–80%) for triazole-thiadiazole hybrids, suggesting sensitivity to reaction conditions .

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